Cyclopamine Tartrate

Description

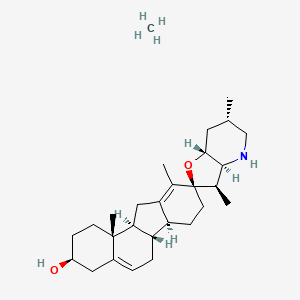

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDXYVRWWSSRIFU-HBYCUIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Cyclopamine Tartrate

Direct Inhibition of Smoothened (SMO) Protein

Cyclopamine (B1684311) tartrate, a derivative of the naturally occurring steroidal alkaloid cyclopamine, is a well-characterized antagonist of the Hedgehog (Hh) signaling pathway. medchemexpress.com Its primary mechanism of action involves the direct inhibition of the Smoothened (SMO) protein, a pivotal seven-transmembrane receptor within this pathway. nih.govnih.gov The Hh pathway is integral to embryonic development, and its aberrant activation is linked to various cancers. nih.govnih.gov SMO functions as a co-receptor, and its activity is typically suppressed by the Patched1 (PTCH1) receptor in the absence of a Hedgehog ligand. nih.gove-jarb.org Upon ligand binding to PTCH1, this suppression is lifted, allowing SMO to adopt an active conformation and initiate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors. nih.govnih.gove-jarb.org Cyclopamine exerts its inhibitory effect by binding directly to the heptahelical bundle of the SMO protein. nih.govnih.gov

Binding Affinity and Specificity Studies of SMO Interaction

The interaction between cyclopamine and the Smoothened (SMO) protein is characterized by high affinity and specificity. Cyclopamine binds directly to the transmembrane domain (TMD) of SMO. nih.govbiorxiv.org Studies utilizing a fluorescent derivative, BODIPY-cyclopamine, have been instrumental in characterizing this interaction. These studies have shown that a potent derivative of cyclopamine, KAAD-cyclopamine, competes for SMO labeling in a concentration range comparable to that required for inhibiting Hh signaling, with an IC50 of 20 nM. nih.gov Furthermore, BODIPY-cyclopamine binding to SMO-expressing cells was blocked by KAAD-cyclopamine in a dose-dependent manner, with an apparent dissociation constant (KD) for KAAD-cyclopamine of 23 nM, which aligns with its biological potency. nih.gov Another study reported an IC50 of 46 nM for cyclopamine in a Hedgehog cell assay. medchemexpress.com

The specificity of cyclopamine for SMO is notable. BODIPY-cyclopamine does not bind to cells expressing the Drosophila version of SMO, on which cyclopamine has no effect. nih.gov It also does not bind to the closest structural relative of SMO, the Frizzled7 protein, or to the PTCH receptor. nih.gov However, it's important to note that cyclopamine's binding and its functional consequences can be complex. For instance, while it acts as an antagonist when binding to the TMD, it has been suggested to act as an agonist when binding to the Cysteine Rich Domain (CRD) of SMO. biorxiv.orgresearchgate.net

Table 1: Binding Affinity of Cyclopamine Derivatives for SMO

| Compound | Assay | Parameter | Value |

|---|---|---|---|

| KAAD-cyclopamine | Cross-linking competition | IC50 | 20 nM |

| KAAD-cyclopamine | BODIPY-cyclopamine binding | KD | 23 nM |

| Cyclopamine | Hedgehog cell assay | IC50 | 46 nM |

Conformational Changes Induced in SMO Upon Cyclopamine Tartrate Binding

The binding of this compound to the Smoothened (SMO) protein induces significant conformational changes that are central to its inhibitory mechanism. SMO, like other G protein-coupled receptors, is believed to undergo a conformational shift to transition from an inactive to an active state. pnas.org Cyclopamine binding to the heptahelical bundle of SMO appears to stabilize a conformation that is refractory to activation. nih.gov

This is supported by evidence showing that cyclopamine can facilitate the movement of a constitutively active mutant of SMO (SmoA1) through the endoplasmic reticulum quality control system, presumably by influencing its protein structure. pnas.org While both cyclopamine and the agonist SAG can affect SMO's conformation, they produce opposite functional outcomes. nih.gov Molecular dynamics simulations suggest that when cyclopamine binds to the transmembrane domain (TMD), it promotes an inactive state with a higher free energy barrier for activation (~4 kcal/mol) and restricts a hydrophobic tunnel thought to be important for its function. biorxiv.orgresearchgate.net In contrast, binding to the Cysteine Rich Domain (CRD) is proposed to favor an active state. biorxiv.orgresearchgate.net This highlights that the conformational control exerted by cyclopamine is dependent on its specific binding location within the SMO protein. biorxiv.orgresearchgate.net

Downstream Consequences of SMO Inhibition on GLI Transcription Factors

The direct inhibition of Smoothened (SMO) by this compound leads to a cascade of downstream events, primarily affecting the GLI family of transcription factors (GLI1, GLI2, and GLI3). nih.gov In the canonical Hedgehog pathway, active SMO leads to the processing of full-length GLI proteins into their transcriptional activator forms (GLI-A). e-jarb.org These activators then translocate to the nucleus to drive the expression of Hh target genes, which are involved in cell growth and differentiation. nih.gove-jarb.org

Non-Canonical and Hedgehog-Independent Mechanisms

Interference with Mitochondrial Function and Bioenergetics

A significant non-canonical effect of this compound is its interference with mitochondrial function and cellular bioenergetics. nih.gov Mitochondria are central to cellular metabolism, and their disruption can have profound effects on cell viability. This action appears to be independent of the Hedgehog signaling pathway.

Studies have demonstrated that this compound can significantly suppress aerobic respiration in cancer cells. nih.govresearchgate.net This is measured by a reduction in the oxygen consumption rate (OCR), a key indicator of mitochondrial oxidative phosphorylation. escholarship.orgnih.gov For example, treatment of non-small cell lung cancer (NSCLC) cell lines with this compound led to a substantial decrease in both basal and maximal OCR. nih.govresearchgate.net One study showed that 25 μM of this compound significantly inhibited oxygen consumption in H1299 lung cancer cells after just three hours of treatment. researchgate.net This effect was also observed in purified mitochondria, suggesting a direct impact on the mitochondrial respiratory machinery. researchgate.net This suppression of aerobic respiration by this compound was found to be comparable to the effect of glutamine depletion, a condition known to impair mitochondrial metabolism. nih.gov The reduction in OCR can lead to decreased ATP production and increased generation of reactive oxygen species (ROS), contributing to the anti-proliferative effects of the compound. nih.gov

Table 2: Effect of this compound on Mitochondrial Respiration

| Cell Line | Treatment | Effect on Oxygen Consumption Rate (OCR) | Reference |

|---|---|---|---|

| H1299 (NSCLC) | 25 µM this compound | Significant decrease | researchgate.net |

| Purified Mitochondria (from H1299) | 25 µM this compound | Direct inhibition of OCR | researchgate.net |

Induction of Mitochondrial Fission and Fragmentation Dynamics

A significant impact of this compound on mitochondrial dynamics is the induction of mitochondrial fission and fragmentation. nih.govd-nb.info Studies have demonstrated that exposure to this compound causes mitochondria to shift from their normal tubular network to a fragmented state in various non-small-cell lung cancer (NSCLC) cell lines such as H1299, A549, and H460. nih.govresearchgate.net This process is consistent with the recruitment of the fission protein Drp1 to the outer mitochondrial membrane. aacrjournals.orgnih.gov While mitochondrial fragmentation is often linked to apoptosis, it can also occur independently. nih.gov In the case of this compound treatment, the induced fragmentation is associated with subsequent apoptosis and is a key factor in the disruption of mitochondrial function and the suppression of aerobic respiration. nih.govnih.gov

Role of Reactive Oxygen Species (ROS) Generation

This compound treatment leads to a significant increase in the generation of reactive oxygen species (ROS) within cells. nih.govnih.gov This effect has been observed in several non-small-cell lung cancer (NSCLC) cell lines. nih.gov Mitochondria are a primary source of cellular ROS, and the increased production following this compound exposure is linked to its interference with mitochondrial function. nih.govmdpi.com Specifically, the generation of ROS is presumed to be a consequence of the mitochondrial hyperpolarization induced by the compound. aacrjournals.org This elevated ROS level is a critical component of the mechanism leading to apoptosis. nih.gov The ability of this compound to generate ROS contributes to its anti-proliferative and pro-apoptotic effects in cancer cells. mdpi.com

Impact on Heme Metabolism and Synthesis

This compound has been shown to significantly impact heme metabolism by reducing both its synthesis and degradation. nih.gov In non-small cell lung cancer (NSCLC) cells, this compound treatment led to a more than 6-fold reduction in heme synthesis and a roughly 4-fold decrease in heme degradation. researchgate.net This effect appears to be largely independent of its role as a Hedgehog signaling inhibitor, as another potent SMO antagonist, SANT-1, had a much less significant impact on heme metabolism. nih.govresearchgate.net The addition of heme to NSCLC cells was able to partially reverse the inhibitory effects of this compound on oxygen consumption and cell proliferation. researchgate.netnih.gov This suggests that the disruption of heme metabolism is a key mechanism through which this compound suppresses oxidative phosphorylation (OXPHOS) and tumor growth. nih.govaacrjournals.org The compound also decreases the levels of proteins and enzymes essential for heme synthesis and uptake in tumors. nih.gov

Cellular and Subcellular Effects of Cyclopamine Tartrate

Regulation of Cell Proliferation and Growth Arrest

Cyclopamine (B1684311) tartrate demonstrates a significant capacity to suppress the proliferation of various cancer cell types. nih.govnih.gov This anti-proliferative effect is largely attributed to its ability to induce cell cycle arrest, primarily at the G1 phase. nih.gov In breast cancer cell lines, such as MCF-7 and MDA-MB-231, treatment with cyclopamine leads to a notable accumulation of cells in the G1 phase and a corresponding decrease in the S phase population. nih.gov Similarly, in S-type neuroblastoma cell lines, cyclopamine induces cell cycle arrest in the G0/G1 phase. bvsalud.org

The molecular mechanisms underlying this growth arrest are multifaceted. Research in prostate cancer cells has shown that cyclopamine treatment leads to a significant increase in the protein levels of p27, a cyclin-dependent kinase (CDK) inhibitor known to induce cell cycle arrest. mcgill.ca This increase in p27 is correlated with a decrease in the phosphorylation of p27 at Thr187, a modification that typically marks it for degradation. mcgill.ca Furthermore, cyclopamine has been observed to reduce the expression of cdk-2, a kinase responsible for p27 phosphorylation. mcgill.ca In breast cancer cells, cyclopamine's induction of G1 arrest is linked to a reduction in cyclin D1 expression, modulated through the MAPK/ERK signaling pathway. nih.govnih.gov

The impact of cyclopamine on cell proliferation extends to various cancer models. Studies have documented its ability to decrease the proliferation of human breast cancer cells, researchgate.net ovarian cancer cells, dovepress.com and non-small cell lung cancer (NSCLC) cells. nih.govnih.gov The sensitivity to cyclopamine-induced growth inhibition can vary between different cell lines. mcgill.ca

Table 1: Effects of Cyclopamine Tartrate on Cell Proliferation and Cell Cycle

| Cell Type | Effect | Key Molecular Changes | Reference(s) |

|---|---|---|---|

| Prostate Cancer Cells (PC-3) | Growth inhibition, Cell cycle arrest | Increased p27, Decreased phospho-Thr187-p27, Decreased cdk-2, Decreased phospho-Akt, Decreased IGF-II | mcgill.ca |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | Decreased proliferation, G1 cell cycle arrest | Decreased cyclin D1 | nih.govresearchgate.net |

| Ovarian Cancer Cells | Reduced cell growth and proliferation | - | dovepress.com |

| Non-Small Cell Lung Cancer (NSCLC) Cells | Suppressed proliferation | - | nih.govnih.gov |

| Human Mesenchymal Stem Cells (hMSC) | Decreased proliferation, G0/G1 block | Increased active pRb, Decreased cyclin A, Decreased MAP kinase phosphorylation | plos.org |

| S-type Neuroblastoma Cells | Decreased survival, G0/G1 arrest | - | bvsalud.org |

Induction of Programmed Cell Death Pathways

In addition to halting cell proliferation, this compound actively promotes cell death through the induction of programmed cell death pathways, namely apoptosis and autophagy.

Apoptosis Induction Mechanisms

Cyclopamine is a potent inducer of apoptosis in a wide range of cancer cells. iiarjournals.org In non-small cell lung cancer (NSCLC) cells, treatment with this compound leads to apoptosis, as confirmed by Annexin V and propidium (B1200493) iodide staining. nih.govresearchgate.net This apoptotic induction is linked to the compound's disruptive effects on mitochondrial function, including increased generation of reactive oxygen species (ROS), mitochondrial membrane hyperpolarization, and mitochondrial fragmentation. nih.govnih.govaacrjournals.org

In ovarian cancer, cyclopamine has been shown to decrease cell viability by inducing apoptosis in a time-dependent manner. dovepress.com Similarly, in human breast cancer cell lines MCF7 and MDA-MB-231, cyclopamine treatment results in a significant increase in apoptosis. nih.gov Studies on leukemia and lymphoma cells also demonstrate that cyclopamine suppresses cell growth through the induction of apoptosis. iiarjournals.org

The molecular machinery of apoptosis is directly influenced by cyclopamine. In human salivary pleomorphic adenoma cells, cyclopamine-induced apoptosis is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the Hh pathway transcription factor Gli2. nih.gov Furthermore, in gastric cancer cells, cyclopamine has been found to enhance TRAIL-induced apoptosis by upregulating Death Receptor 5 (DR5) via endoplasmic reticulum (ER) stress. aacrjournals.org This process involves the accumulation of the p53 protein. aacrjournals.org The combination of cyclopamine with the chemotherapeutic agent temozolomide (B1682018) has also been shown to potentiate apoptosis in glioblastoma cell lines through the activation of cleaved caspase-3. biorxiv.org

Autophagy Modulation

The relationship between cyclopamine and autophagy is complex and appears to be cell-context dependent. Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can either promote cell survival or contribute to cell death.

In some cancer types, inhibition of the Hh pathway by cyclopamine induces autophagy. For instance, in non-small cell lung cancer (NSCLC) cell lines A549 and 95D, cyclopamine treatment led to an increase in the autophagic marker LC3-II and the formation of LC3-GFP puncta, indicating autophagy induction. besjournal.com This effect was also observed with the depletion of the Hh downstream effector Gli1. besjournal.com Similarly, in rhabdomyosarcoma cell lines, inhibiting Hh signaling with cyclopamine activated autophagy. mdpi.com In hepatic stellate cells, cyclopamine has also been reported to induce autophagy. mdpi.com

Conversely, in other cellular contexts, Hh signaling appears to activate autophagy, and therefore, its inhibition by cyclopamine would prevent it. For example, in the neuroblastoma cell line SHSY5Y, the Hh antagonist cyclopamine was reported to prevent autophagy activation. mdpi.com Studies in ovarian cancer have shown that cyclopamine induces autophagy through the PI3K/AKT signaling pathway. nih.gov

This dual role suggests that the effect of cyclopamine on autophagy is intricately linked to the specific cellular signaling network of the cancer type . In some cases, the induced autophagy may act as a pro-death mechanism, while in others it could be a survival response.

Table 2: Modulation of Programmed Cell Death by this compound

| Cell Type | Pathway Modulated | Observed Effect | Key Molecular Events | Reference(s) |

|---|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Apoptosis | Induction of apoptosis | Increased ROS, Mitochondrial fragmentation, Membrane hyperpolarization | nih.govnih.govresearchgate.net |

| Ovarian Cancer | Apoptosis | Induction of apoptosis | - | dovepress.com |

| Breast Cancer (MCF7, MDA-MB-231) | Apoptosis | Induction of apoptosis | - | nih.gov |

| Glioblastoma | Apoptosis | Sensitization to temozolomide-induced apoptosis | Activation of cleaved caspase-3 | biorxiv.org |

| Salivary Pleomorphic Adenoma | Apoptosis | Induction of apoptosis | Decreased Gli2 and Bcl-2 expression | nih.gov |

| Gastric Cancer | Apoptosis | Enhancement of TRAIL-induced apoptosis | Upregulation of DR5 via ER stress, p53 accumulation | aacrjournals.org |

| Non-Small Cell Lung Cancer (A549, 95D) | Autophagy | Induction of autophagy | Increased LC3-II | besjournal.com |

| Rhabdomyosarcoma | Autophagy | Activation of autophagy | - | mdpi.com |

| Ovarian Cancer | Autophagy | Induction of autophagy | Inhibition of PI3K/AKT pathway | nih.gov |

| Neuroblastoma (SHSY5Y) | Autophagy | Prevention of autophagy activation | - | mdpi.com |

Influence on Cell Differentiation and Stem Cell Fate

The Hedgehog signaling pathway is fundamental to embryonic development and the maintenance of stem cells. nih.govaacrjournals.org Consequently, its inhibitor, this compound, has profound effects on cell differentiation and the behavior of both cancer stem cells and normal stem cells.

Modulation of Cancer Stem Cell (CSC) Properties

A growing body of evidence indicates that cyclopamine can specifically target and deplete cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy. oaepublish.comnih.gov In glioblastoma, cyclopamine-mediated inhibition of the Hh pathway has been shown to deplete stem-like cancer cells. wikipedia.orgtocris.com Similarly, in myeloid leukemia, cyclopamine treatment reduces the CML stem cell population and impairs disease progression. nih.gov

The mechanism of action against CSCs involves the disruption of self-renewal pathways. In pancreatic cancer, cyclopamine has been shown to inhibit the proliferation of pancreatic CSCs. oaepublish.com In gemcitabine-resistant pancreatic cancer cells, which exhibit high expression of CSC markers like CD44 and CD133, cyclopamine treatment significantly down-regulates these markers and reverses chemoresistance. smw.ch In colon cancer, cyclopamine treatment down-regulates the expression of stemness markers in cancer spheres. nii.ac.jp

However, some studies suggest a more complex role. In glioblastoma, while cyclopamine can sensitize cells to chemotherapy, combined treatment with temozolomide was observed to potentially enhance the stemness properties of the remaining cells, as indicated by increased expression of stem cell markers SOX-2 and OCT-4. biorxiv.org This highlights the need for careful consideration of treatment strategies involving Hh pathway inhibitors.

Effects on Normal Stem Cell Niches (as a research probe)

Cyclopamine's well-defined role in inhibiting the Hh pathway makes it a valuable tool for studying the function of this pathway in normal stem cell biology. The Hh pathway is crucial for maintaining the balance between stem cell self-renewal and differentiation in various tissues.

Studies using cyclopamine have demonstrated that inhibiting Hh signaling in human mesenchymal stem cells (hMSCs) leads to a decrease in their proliferation and ability to form clones (clonogenicity). plos.org This effect was linked to a cell cycle block in the G0/G1 phases and was not associated with apoptosis. plos.org Interestingly, this inhibition of proliferation did not appear to affect the differentiation potential of the hMSCs. plos.org

In the context of development, cyclopamine has been used as a research probe to understand the role of Hh signaling in differentiation processes. For instance, it can be used to promote the differentiation of human embryonic stem cells (hESCs) into pancreatic hormone-expressing endocrine cells. tocris.com It also reduces the proliferation of neural progenitor cells and neurospheres. stemcell.com These applications underscore the utility of cyclopamine as a specific inhibitor to dissect the intricate roles of the Hedgehog pathway in normal stem cell regulation and differentiation.

Impact on Cellular Metabolism

This compound has been shown to significantly interfere with the metabolic activities of cancer cells, particularly targeting the fundamental processes of energy production. Its effects extend to both glycolytic and mitochondrial respiratory pathways.

Research indicates that this compound can modulate the glycolytic activity of cancer cells. Glycolysis is the process of converting glucose into lactate, which results in the acidification of the extracellular environment. This extracellular acidification rate (ECAR) is a key indicator of cellular reliance on glycolysis for ATP production. uab.eduhpst.cz

| Cell Line | Observed Effect | Key Findings | Source |

|---|---|---|---|

| H1299 (NSCLC) | Reduced ECAR | CycT treatment for 3 hours resulted in a significant decrease in the extracellular acidification rate. | researchgate.net |

| NSCLC Cells | Decreased Glucose Consumption | CycT treatment decreased the levels of proteins and enzymes involved in glucose consumption and glycolysis. | researchgate.net |

A more pronounced and widely documented effect of this compound is its potent inhibition of mitochondrial function and oxidative phosphorylation (OXPHOS). mdpi.comnih.gov OXPHOS is the primary mechanism for ATP generation in most normal cells and many types of cancer cells, involving the consumption of oxygen. tdl.orgnih.gov

Multiple studies have consistently shown that this compound causes a substantial decrease in oxygen consumption rates (OCR) across a variety of cancer cell lines, particularly in NSCLC. researchgate.netnih.gov This inhibition of mitochondrial respiration appears to be a direct effect, as it has been observed in purified mitochondria as well as in whole cells. researchgate.netnih.gov The mechanism of this disruption is multifaceted. This compound has been found to induce mitochondrial fragmentation, promote mitochondrial membrane hyperpolarization, and increase the generation of reactive oxygen species (ROS). researchgate.netnih.govaacrjournals.org

Furthermore, the compound reduces the levels of crucial proteins and enzymes required for OXPHOS. nih.gov This includes both heme- and non-heme-containing subunits of the OXPHOS complexes. mdpi.com The anti-cancer activity of this compound in this context is linked to its ability to diminish heme synthesis, which is critical for the function of respiratory chain complexes. mdpi.comnih.gov This disruption of OXPHOS appears to be independent of the compound's well-known role as a Hedgehog signaling inhibitor. nih.gov

| Cell Line / System | Observed Effect | Key Findings | Source |

|---|---|---|---|

| Various NSCLC lines (H1299, A549, etc.) | Suppressed Oxygen Consumption (OCR) | CycT strongly diminished oxygen consumption rates, similar to the effect of glutamine depletion. | researchgate.netnih.gov |

| Purified Mitochondria (from H1299 cells) | Direct Inhibition of OCR | CycT quickly inhibited OCR in purified mitochondria, indicating a direct effect on mitochondrial respiration. | researchgate.netnih.gov |

| NSCLC Cells | Mitochondrial Disruption | Increased ROS generation, mitochondrial membrane hyperpolarization, and mitochondrial fragmentation were observed. | researchgate.netnih.gov |

| Orthotopic Lung Tumors | Decreased OXPHOS Proteins | CycT decreased levels of proteins and enzymes crucial for heme synthesis and OXPHOS. | nih.gov |

| Triple-Negative Breast Cancer (TNBC) Cells | Reduced OXPHOS Levels | CycT, known to inhibit heme synthesis, was used to reduce OXPHOS levels in TNBC cells. | aacrjournals.org |

Effects on Cellular Migration and Invasion Capabilities

This compound has demonstrated significant inhibitory effects on the migration and invasion of cancer cells, which are critical processes for tumor metastasis. mdpi.comnih.gov This inhibition has been observed in various cancer types, including lung, gastric, and melanoma. researchgate.netsemanticscholar.orgmdpi.com

In non-small cell lung cancer (NSCLC) cell lines such as H1299 and A549, this compound effectively inhibited both transwell migration and invasion. researchgate.netmdpi.com Similarly, in gastric cancer cells, cyclopamine was found to inhibit migration and invasion in a dose-dependent manner. semanticscholar.org

The mechanism underlying this effect is partly linked to the inhibition of the Hedgehog signaling pathway, which can regulate the expression of genes involved in cell motility. semanticscholar.org Additionally, this compound's effects on the epithelial-mesenchymal transition (EMT) are crucial. EMT is a cellular program that allows epithelial cells to acquire mesenchymal, fibroblast-like properties, including increased motility and invasiveness. nih.gov Studies have shown that cyclopamine treatment can down-regulate the expression of EMT markers in colon cancer stem cells. nih.gov Blockade of the Hedgehog pathway by cyclopamine has been shown to suppress invasion and metastasis by inhibiting EMT in pancreatic cancer cells. nih.gov

| Cell Line | Cancer Type | Observed Effect | Key Findings | Source |

|---|---|---|---|---|

| H1299 | NSCLC | Inhibited transwell migration and invasion. | CycT effectively inhibited the tumorigenic functions of H1299 cells. | researchgate.netmdpi.com |

| A549 | NSCLC | Inhibited tumorigenic functions including migration and invasion. | The tumorigenic functions of A549 cells were inhibited by CycT. | researchgate.net |

| AGS | Gastric Cancer | Inhibited migration and invasion. | Cyclopamine inhibited these processes in a dose- and time-dependent manner. | semanticscholar.org |

| SK-MEL-28 | Melanoma | Reduced cell migration. | Cyclopamine treatment reduced the level of CAXII, a protein linked to motility. | mdpi.com |

| HCT-116 sphere-derived cells | Colon Cancer | Down-regulated EMT markers. | Cyclopamine treatment reduced the expression of markers associated with the epithelial-mesenchymal transition. | nih.gov |

Preclinical Research Applications and Efficacy in Model Systems

In Vitro Studies

In vitro studies form the foundational phase of preclinical research, allowing for controlled investigation of a compound's direct effects on cancer cells. Cyclopamine (B1684311) Tartrate has been assessed in various in vitro settings, including traditional cell lines, advanced 3D cultures, and primary cells.

Cyclopamine Tartrate (CycT) has demonstrated significant anti-tumorigenic activity across a panel of immortalized cancer cell lines, primarily by inhibiting cell proliferation, migration, and invasion, and by inducing apoptosis (cell death). nih.govresearchgate.net

In Non-Small Cell Lung Cancer (NSCLC) , CycT has been shown to suppress the proliferation of multiple cell lines, including H1299, A549, and HCC4017. researchgate.netd-nb.info Notably, its inhibitory effect on the HCC4017 cancer cell line was significant, while it did not substantially affect the non-tumorigenic HBEC30KT cell line derived from the same patient, suggesting a degree of cancer-cell specificity. researchgate.net The compound effectively curtails the tumorigenic functions of NSCLC cells by inhibiting migration and invasion. researchgate.net Mechanistically, CycT's effects in NSCLC cells have been linked to the disruption of mitochondrial function. It causes a marked decrease in oxygen consumption, induces the generation of reactive oxygen species (ROS), and promotes mitochondrial fragmentation. d-nb.info These actions appear to be, at least in part, independent of the Hedgehog signaling pathway and are related to the inhibition of heme metabolism. nih.gov

For Pancreatic Cancer , studies using cyclopamine have revealed variable sensitivity among different cell lines. nih.gov For instance, the HPAF-2 cell line showed high sensitivity, whereas the S2-013 line was less sensitive. nih.gov The anti-cancer effects are mediated through both the reduction of cell proliferation and the induction of apoptosis. nih.gov In gemcitabine-resistant pancreatic cancer cells, which exhibit high expression of cancer stem cell markers, cyclopamine treatment was found to down-regulate these markers and key Hedgehog pathway members like Shh, SMO, and Gli-1, thereby helping to reverse chemoresistance. nih.gov

In Breast Cancer , particularly in triple-negative breast cancer (TNBC) cell lines such as 4T1, EMT6, and MDA-MB-231, CycT has been shown to inhibit cell proliferation and colony formation. nih.gov Its application has been investigated as a strategy to overcome the drug resistance that often develops in TNBC. nih.gov Research indicates that cyclopamine can enhance the cytotoxic effects of chemotherapeutic agents like paclitaxel (B517696), leading to increased apoptosis in breast cancer cells. nih.gov

Table 1: Summary of In Vitro Effects of this compound on Immortalized Cancer Cell Lines This table is interactive and can be sorted by clicking on the headers.

| Cell Line Type | Example Cell Lines | Key Findings | Citations |

|---|---|---|---|

| NSCLC | H1299, A549, HCC4017, H460 | Inhibits proliferation, migration, and invasion; induces apoptosis; suppresses oxygen consumption and mitochondrial function. | researchgate.net, nih.gov, d-nb.info |

| Pancreatic | HPAF-2, S2-013, Capan-1 | Decreases cell viability in a dose-dependent manner; induces apoptosis and reduces proliferation; reverses chemoresistance. | nih.gov, experimental-surgery.de, nih.gov |

| Breast | MDA-MB-231, 4T1, EMT6 | Inhibits proliferation and colony formation; enhances sensitivity to chemotherapy (paclitaxel). | nih.gov, nih.gov |

Three-dimensional (3D) culture systems, such as spheroids and organoids, bridge the gap between 2D cell cultures and in vivo tumors by better mimicking the complex architecture and microenvironment of human cancers. frontiersin.orgnih.gov Spheroids are simpler, self-assembled aggregates of cancer cells, while organoids are more complex structures derived from patient tissues that can replicate the histological and genetic characteristics of the original tumor. frontiersin.orgnih.gov

These models are valuable for assessing the efficacy of anti-cancer agents in a more physiologically relevant context. frontiersin.org For instance, the dense structure of a spheroid can simulate the challenges of drug penetration into a solid tumor. While specific studies focusing solely on the application of this compound in organoid and spheroid models are emerging, the established utility of these models makes them a critical platform for evaluating Hedgehog pathway inhibitors. Research on other compounds in these systems has demonstrated their importance; for example, spheroid cultures of glioblastoma have been used to show that cyclopamine can cooperate with EGFR inhibition to deplete stem-like cancer cells. nih.gov The development of patient-derived organoid biobanks holds promise for personalized medicine, allowing for the screening of drugs like this compound against a patient's specific tumor in a laboratory setting. nih.govmdpi.com

Primary cell cultures involve isolating cells directly from living tissue and growing them in vitro. These models offer a high degree of biological relevance as they closely represent the physiology of their tissue of origin.

Research involving this compound has utilized primary cell cultures to elucidate its biological effects. In one study, primary hepatocytes isolated from mice were treated with cyclopamine to investigate the interaction between the Hedgehog and mTOR signaling pathways. dovepress.com The study found that the simultaneous inhibition of both pathways using cyclopamine and the mTOR inhibitor rapamycin (B549165) resulted in a synergistic repression of mTOR signaling and cellular energy metabolism. dovepress.com This highlights the compound's potential to affect interconnected signaling networks within cells. Another study noted that CycT did not significantly impact the proliferation of a non-tumorigenic primary-like cell line, HBEC30KT, which represents normal lung epithelial cells, further supporting its potential for cancer-specific activity. researchgate.net

In Vivo Murine Models

In vivo studies using mouse models are essential for evaluating a drug's therapeutic efficacy in a whole-organism context, providing insights into its effects on tumor growth, progression, and metastasis.

Xenograft models involve the transplantation of human cancer cells or tissues into immunodeficient mice. There are two main types: Cell line-Derived Xenografts (CDX), where cultured human cancer cell lines are implanted, and Patient-Derived Xenografts (PDX), where tumor tissue is taken directly from a patient and implanted into a mouse. nih.gov PDX models are generally considered more clinically relevant as they better preserve the heterogeneity and microenvironment of the original human tumor. nih.gov

This compound has demonstrated significant anti-tumor activity in various xenograft models:

NSCLC: In both subcutaneous and orthotopic NSCLC xenograft models, CycT has shown profound effects. It strongly suppresses the growth of subcutaneously implanted tumors and has been observed to nearly eradicate orthotopically implanted lung tumors. nih.gov This efficacy is linked to its ability to inhibit heme metabolism and oxidative phosphorylation within the tumor. nih.gov

Pancreatic Cancer: In pancreatic cancer xenografts, cyclopamine treatment has been shown to inhibit tumor growth. nih.govexperimental-surgery.de When used in combination with the standard chemotherapeutic agent gemcitabine (B846), cyclopamine synergistically reduced tumor size and decreased the presence of cancer stem cell markers. nih.govexperimental-surgery.de

Breast Cancer: In a breast cancer xenograft model, the combination of cyclopamine and paclitaxel resulted in a greater reduction in tumor growth compared to paclitaxel alone, indicating that cyclopamine can enhance the efficacy of conventional chemotherapy. nih.gov

Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models This table is interactive and can be sorted by clicking on the headers.

| Cancer Type | Model Type | Key Findings | Citations |

|---|---|---|---|

| NSCLC | Subcutaneous & Orthotopic Xenografts | Strongly suppresses tumor growth; nearly eradicates orthotopic tumors. | nih.gov |

| Pancreatic | Direct Xenograft | Induces tumor regression and decreases cancer stem cell markers when combined with gemcitabine. | nih.gov, experimental-surgery.de |

| Breast | Xenograft | Promotes the anti-tumor effect of paclitaxel, leading to decreased tumor growth. | nih.gov, nih.gov |

Genetically Engineered Mouse Models (GEMMs) are sophisticated models where mice are engineered to carry specific genetic mutations that cause them to develop tumors spontaneously, closely mimicking the development of human cancer. mdpi.com These models are invaluable for studying cancer initiation and progression in an immune-proficient environment. mdpi.com

Cyclopamine has been evaluated in GEMMs of pancreatic and skin cancers. In a GEMM of pancreatic cancer (Pdx1-Cre;LSL-KrasG12D;Ink4a/Arflox/lox), treatment with cyclopamine resulted in a significant prolongation of median survival. This provides strong evidence that targeting the Hedgehog pathway can be a valid therapeutic strategy for this disease. Furthermore, in GEMMs of basal cell carcinoma (the most common type of skin cancer), topical application of this compound led to significant tumor shrinkage, which was associated with the decreased expression of Hedgehog target genes. nih.gov These findings in GEMMs underscore the therapeutic potential of this compound in cancers driven by aberrant Hedgehog signaling.

Table of Compounds Mentioned

Orthotopic Models of Disease Progression

Orthotopic models, where tumor cells or tissues are implanted into the corresponding organ in an animal model, offer a biologically relevant system to study cancer progression and therapeutic responses. These models are considered more valuable than subcutaneous models as they better replicate the tumor microenvironment, metastatic spread, and drug responses observed in human patients. nih.gov The use of reporter genes, such as Green Fluorescent Protein (GFP) or luciferase, in cancer cells allows for real-time monitoring of tumor growth and metastasis within these models. nih.gov

In the context of this compound (CycT) research, orthotopic models have been instrumental. For instance, in pancreatic cancer research, an orthotopic mouse model was established by injecting GFP-expressing pancreatic cancer cells into the pancreas of mice. nih.gov This allowed for the visualization of primary tumor growth and metastasis to other organs like lymph nodes and the liver. nih.gov Similarly, orthotopic xenografts have been utilized in Non-Small Cell Lung Cancer (NSCLC) research, where tumor cells are implanted directly into the lungs of mice to evaluate the efficacy of novel drugs like CycT. nih.govismrm.orgscispace.com These models have been crucial in demonstrating the potent anti-tumor activities of this compound in a setting that closely mimics human disease. ismrm.orgscispace.com

Assessment of Tumorigenic Functions (e.g., tumor shrinkage, metastasis reduction)

Preclinical studies have consistently demonstrated the efficacy of this compound in inhibiting key tumorigenic functions. A primary measure of its anti-cancer activity is the induction of tumor shrinkage. In mouse models of basal cell carcinoma, topical application of CycT resulted in significant tumor regression, which was associated with the downregulation of Hedgehog (Hh) signaling pathway target genes. nih.gov In orthotopic models of NSCLC, CycT treatment nearly eradicated implanted tumors, showcasing its potent tumor growth suppression capabilities. scispace.com

Beyond inhibiting primary tumor growth, this compound has shown significant effects on metastasis. In an orthotopic mouse model of pancreatic cancer, treatment with CycT led to a marked reduction in lymph node metastasis. nih.gov Laboratory studies using NSCLC cell lines further support these findings, showing that CycT effectively inhibits cancer cell migration and invasion, which are critical steps in the metastatic cascade. researchgate.net The compound also reduces the ability of cancer cells to form colonies, indicating an inhibitory effect on their clonogenic potential. researchgate.netresearchgate.net

| Cancer Model | Model Type | Observed Effect of this compound | Reference |

|---|---|---|---|

| Basal Cell Carcinoma | Genetically Engineered Mouse Model | Tumor shrinkage, Decreased Hh target gene expression | nih.gov |

| Pancreatic Cancer | Orthotopic Mouse Model | Reduced lymph node metastasis (30% in CycT group vs. 60% in control) | nih.gov |

| Non-Small Cell Lung Cancer (NSCLC) | Orthotopic Xenograft | Near eradication of tumors, Suppression of tumor growth | ismrm.orgscispace.com |

| Non-Small Cell Lung Cancer (NSCLC) | In Vitro Cell Lines | Inhibition of cell migration, invasion, and colony formation | researchgate.net |

Specific Disease Contexts in Preclinical Research

Basal Cell Carcinoma (BCC) Models

The Hedgehog signaling pathway is a well-established driver of Basal Cell Carcinoma (BCC). d-nb.infostanford.edu Consequently, inhibitors of this pathway, such as this compound, have been a major focus of preclinical research. Studies have utilized genetically engineered mouse models that develop BCC due to mutations in Hh pathway components like Ptch1 or Smo. nih.gov In these models, topical application of CycT for 21 days resulted in visible tumor shrinkage. nih.gov This macroscopic effect was correlated with a decrease in the expression of Hh target genes, confirming that CycT was acting on its intended molecular target. nih.gov The effectiveness of CycT in these highly relevant BCC models underscores its potential as a therapeutic agent for Hh-driven cancers. nih.gov

Medulloblastoma Research

Medulloblastoma, the most common malignant brain tumor in children, is another cancer type frequently associated with aberrant Hedgehog pathway activation. nih.gov Preclinical models have been pivotal in demonstrating the therapeutic potential of Hh pathway blockade. Research using murine medulloblastoma cells showed that cyclopamine (the parent compound of CycT) blocked cell proliferation in vitro. nih.gov More significantly, in vivo studies demonstrated that cyclopamine treatment led to the regression of murine medulloblastoma allografts. nih.gov The compound also induced rapid cell death in cells from freshly resected human medulloblastomas, highlighting its specific activity against these Hh-dependent tumors. nih.gov Furthermore, a derivative of cyclopamine has been shown to inhibit tumor growth in an orthotopic model of Hh-dependent medulloblastoma. mdpi.com

Non-Small Cell Lung Cancer (NSCLC) Subtypes (Adenocarcinoma, Squamous Cell Carcinoma)

This compound has demonstrated significant anti-tumor activity in preclinical models of NSCLC, which accounts for the majority of lung cancer cases. scispace.comresearchgate.net Its efficacy has been observed in orthotopic lung tumor models, where CycT was shown to effectively suppress tumor growth. ismrm.org Research indicates that CycT's mechanism in NSCLC involves the disruption of mitochondrial function and the suppression of aerobic respiration, a novel function independent of its canonical Hh pathway inhibition. scispace.comnih.govresearchgate.net

Studies are actively investigating the effectiveness of CycT across different NSCLC subtypes:

Adenocarcinoma: In vitro experiments using adenocarcinoma cell lines (e.g., A549) show a marked decrease in cell proliferation and colony formation following treatment with CycT. researchgate.net The compound was also found to inhibit heme synthesis and degradation pathways in adenocarcinoma cells. researchgate.net

Squamous Cell Carcinoma: Similar to its effects on adenocarcinoma, CycT treatment of squamous cell carcinoma cell lines (e.g., HCC15) resulted in decreased cell proliferation and colony formation. researchgate.net

These findings, particularly the near eradication of orthotopically implanted NSCLC xenografts, suggest that targeting heme metabolism and mitochondrial respiration with CycT is a promising strategy against lung cancer. scispace.com

| NSCLC Subtype | Model System | Key Findings with this compound | Reference |

|---|---|---|---|

| Adenocarcinoma | A549 Cell Line (In Vitro) | Decreased cell proliferation, Inhibition of colony formation | researchgate.net |

| Squamous Cell Carcinoma | HCC15 Cell Line (In Vitro) | Decreased cell proliferation, Inhibition of colony formation | researchgate.net |

| General NSCLC | Orthotopic Xenograft (In Vivo) | Suppression of tumor growth, Near eradication of tumors | ismrm.orgscispace.com |

| General NSCLC | Cell Lines (In Vitro) | Inhibition of oxygen consumption, Disruption of mitochondrial function | nih.govresearchgate.net |

Pancreatic and Gastric Cancer Research

The Hedgehog pathway has been implicated in the progression of gastrointestinal cancers, including pancreatic and gastric malignancies, often through its effects on the tumor stroma. mdpi.comgenesandcancer.com

In pancreatic cancer , preclinical studies have shown that this compound can reduce lymph node metastasis in an orthotopic mouse model. nih.gov The parent compound, cyclopamine, has also been shown to disrupt the dense extracellular matrix characteristic of pancreatic tumors. nih.gov This disruption can improve tumor perfusion and enhance the delivery and efficacy of other nanotherapeutics. nih.gov A semi-synthetic derivative of cyclopamine, Saridegib, demonstrated the ability to deplete tumor-associated stroma, leading to prolonged survival in a mouse model when combined with chemotherapy. mdpi.com

In gastric cancer , the Hedgehog pathway is involved in neoplastic transformation. genesandcancer.com While clinical evidence for Hh antagonists is still developing, preclinical data is promising. genesandcancer.com For example, a derivative of cyclopamine was found to inhibit the motility and invasiveness of gastric cancer cells in vitro. cancerbiomed.org Inhibition of pathways that interact with Hh signaling, such as TGF-β, has also led to reduced tumor cell invasion in gastric cancer models. mdpi.com

Breast Cancer Preclinical Models

This compound and its parent compound, cyclopamine, have been investigated for their potential therapeutic effects in various preclinical models of breast cancer, targeting the Hedgehog (Hh) signaling pathway, which is implicated in the survival and proliferation of cancer cells.

In vitro studies have demonstrated the ability of cyclopamine to inhibit the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cell lines. nih.gov This inhibition is associated with a G1 cell cycle arrest. nih.gov Furthermore, cyclopamine has been shown to suppress the invasive capabilities of these cell lines by reducing the expression of proteins such as NF-κB, MMP2, and MMP9. nih.gov In MCF-7 cells, cyclopamine also significantly decreased the production of estrogen receptor-α protein. nih.gov

The Hedgehog signaling pathway is particularly relevant to the biology of cancer stem cells (CSCs), which are thought to drive tumor recurrence. dovepress.com Preclinical research suggests that inhibition of this pathway with cyclopamine can affect breast CSCs. aacrjournals.orgnih.gov Specifically, cyclopamine has been shown to suppress the number and proliferation of CSCs and reduce the expression of the stemness marker ALDH1. nih.gov This is achieved by preventing the overexpression of GLI proteins and the upregulation of the BMI-1 gene, which are involved in the self-renewal and tumorigenic potential of CSCs. nih.gov

In vivo studies using xenograft models have further substantiated the anti-tumor effects of cyclopamine. In a mouse model of triple-negative breast cancer (TNBC), Hedgehog ligands produced by cancer cells were found to reprogram cancer-associated fibroblasts (CAFs), which in turn support the drug-resistant phenotype of CSCs. nih.gov Treatment with a Hedgehog pathway inhibitor can reduce the expression of ALDH1 in cancer cells and increase sensitivity to chemotherapy. nih.gov Another study utilizing a xenograft mouse model demonstrated that combining cyclopamine with the chemotherapeutic agent paclitaxel led to a significant reduction in tumor size and an increase in the rate of cancer cell apoptosis compared to paclitaxel alone. dovepress.com Similarly, in a murine breast cancer model, treatment with cyclopamine resulted in a decreased tumor burden in bone. core.ac.uk

The combination of cyclopamine with doxorubicin (B1662922) has also been explored. In a breast cancer xenograft model in nude mice, the co-delivery of cyclopamine and doxorubicin significantly diminished tumor size compared to doxorubicin monotherapy, suggesting that cyclopamine can help reverse doxorubicin resistance. nih.gov

It is important to note that some research suggests that the growth-inhibitory effects of cyclopamine in some breast cancer cell lines may occur at high doses and could be independent of the Smoothened (Smo) protein, its canonical target in the Hedgehog pathway. nih.gov This raises the possibility of off-target effects or alternative mechanisms of action at higher concentrations. nih.gov

Table 1: Preclinical Efficacy of Cyclopamine in Breast Cancer Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| In Vitro | ||

| MCF-7 (Estrogen-Responsive) & MDA-MB-231 (Estrogen-Independent) Human Breast Cancer Cells | Suppressed proliferation, induced G1 cell cycle arrest, inhibited invasion by downregulating NF-κB, MMP2, and MMP9. Decreased estrogen receptor-α in MCF-7 cells. | nih.gov |

| Breast Cancer Stem Cells (CSCs) | Suppressed CSC number and proliferation, diminished ALDH1 expression by inhibiting GLI and BMI-1 gene expression. | nih.gov |

| 4T1 Murine Breast Carcinoma Cells | Decreased viability and proliferation in a dose-dependent manner, reduced Gli1 mRNA expression. | core.ac.uk |

| MDA-MB-231 & MCF-7 Human Breast Cancer Cells | Combined with doxorubicin, reversed doxorubicin resistance by down-regulating P-glycoprotein expression. | nih.gov |

| In Vivo | ||

| Xenograft Mouse Model | Combined with paclitaxel, significantly reduced tumor size and increased apoptosis compared to paclitaxel alone. | dovepress.com |

| Murine Breast Cancer Model | Decreased tumor burden in bone. | core.ac.uk |

| Breast Cancer Xenograft Model in Nude Mice | Co-delivery with doxorubicin significantly diminished tumor size compared to doxorubicin monotherapy. | nih.gov |

| Triple-Negative Breast Cancer (TNBC) Mouse Model | Hh pathway inhibition reduced ALDH1 expression and enhanced sensitivity to docetaxel. | nih.gov |

Acute Myeloid Leukemia (AML) Studies

The Hedgehog (Hh) signaling pathway is recognized for its role in the pathobiology of acute myeloid leukemia (AML), particularly in the context of leukemic stem cells (LSCs). frontiersin.org Preclinical studies have explored the use of this compound and its parent compound, cyclopamine, to inhibit this pathway in AML models.

In vitro research has shown that cyclopamine can suppress the growth of several leukemia cell lines, including those representative of AML, by inducing apoptosis. iiarjournals.orgiiarjournals.org For instance, in the HL-60 AML cell line, cyclopamine treatment led to a dose- and time-dependent increase in apoptotic cell death. aacrjournals.org This was accompanied by a downregulation of the mRNA expression of key Hh pathway components like Smo, Gli1, and Gli2. aacrjournals.org Furthermore, cyclopamine was observed to induce monocytic differentiation in HL-60 cells, as evidenced by the increased expression of the cell surface markers CD11b and CD14. aacrjournals.org Another study found that cyclopamine can induce eosinophilic differentiation in myeloid leukemia cell lines and primary AML cells. nih.gov

A significant area of investigation has been the potential of cyclopamine to overcome chemotherapy resistance in AML. aacrjournals.org In cytarabine-resistant CD34+ AML cells, apoptosis was induced by cyclopamine. aacrjournals.org The co-administration of cyclopamine and cytarabine (B982) was shown to reduce drug resistance in these cell lines. aacrjournals.org This suggests a synergistic effect, where cyclopamine sensitizes AML cells to the cytotoxic effects of conventional chemotherapy. aacrjournals.orgmdpi.com

The mechanism of action of cyclopamine in AML cells involves the inhibition of the Hh pathway, which is often more active in the CD34+ cell population that contains LSCs. aacrjournals.org By blocking the Hh pathway, cyclopamine can lead to reduced proliferation and increased apoptosis in these critical cell populations. frontiersin.org Studies have shown that cyclopamine treatment decreases the level of Gli1 protein, a downstream target of the Hh signaling pathway. iiarjournals.orgiiarjournals.org

Combination strategies have also been explored. For example, combining cyclopamine with agents like lipopolysaccharide or TNFα has been shown to enhance cytotoxic effects and apoptosis in AML cell lines. aacrjournals.org

Table 2: Preclinical Efficacy of Cyclopamine in Acute Myeloid Leukemia (AML) Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| In Vitro | ||

| Ten Acute Leukemia and B-cell Lymphoma Cell Lines | Suppressed cell growth and induced apoptosis in seven of the ten cell lines. Decreased the level of Gli1 protein. | iiarjournals.orgiiarjournals.org |

| Myeloid Leukemia Cell Lines & Primary AML Cells | Induced eosinophilic differentiation. | nih.gov |

| HL-60 AML Cell Line | Induced dose- and time-dependent apoptosis, downregulated mRNA of Smo, Gli1, and Gli2. Induced monocytic differentiation (increased CD11b and CD14). | aacrjournals.org |

| Cytarabine-Resistant CD34+ AML Cells | Induced apoptosis and reduced drug resistance when co-administered with cytarabine. | aacrjournals.org |

| CD34+ AML Cells | Inhibition of Hh signaling resulted in increased apoptosis and reduced proliferation. | frontiersin.org |

| AML Cell Lines | Enhanced cytotoxic effects when combined with lipopolysaccharide or TNFα. | aacrjournals.org |

Mechanisms of Acquired Resistance to Hedgehog Pathway Inhibition by Cyclopamine Tartrate and Analogs

Genetic Alterations in Smoothened (SMO)

The most direct mechanism of resistance to SMO-targeted inhibitors involves genetic changes within the SMO gene itself. These alterations allow the SMO protein to evade drug-induced inhibition, thereby reactivating the Hh signaling cascade despite ongoing treatment. Such mutations are a common finding in tumors that develop resistance after an initial response to therapy. aacrjournals.orgnih.gov

A primary mechanism of acquired resistance involves the emergence of point mutations in the region of the SMO protein that forms the binding pocket for cyclopamine (B1684311) and its analogs. mdpi.comresearchgate.net These mutations alter the conformation of the binding site, reducing the affinity of the inhibitor for its target. aacrjournals.org Consequently, the drug can no longer effectively bind to and inhibit the SMO protein, leading to the reactivation of downstream signaling.

One of the most well-documented resistance mutations is a substitution at the conserved aspartic acid residue at position 473 (D473H) of the SMO protein. nih.gov This specific mutation was identified in a medulloblastoma patient who relapsed after an initial response to a SMO inhibitor. nih.govnih.gov Functional studies confirmed that the SMO-D473H mutation disrupts the binding of the inhibitor but does not impair the protein's signaling capacity, thus conferring resistance. mdpi.comnih.gov Similar mutations within the drug binding pocket have been identified in approximately 50% of resistant basal cell carcinomas (BCCs). aacrjournals.orgnih.govmdpi.com These mutations are typically acquired after drug treatment, indicating a process of selective pressure where pre-existing or newly arising mutant cells have a survival advantage in the presence of the drug. nih.gov

| Mutation | Location | Consequence | References |

| D473H | Drug Binding Pocket | Impairs inhibitor binding | nih.gov, nih.gov, mdpi.com |

| W281C | Drug Binding Pocket | Impairs inhibitor binding | mdpi.com |

| I408V | Drug Binding Pocket | Impairs inhibitor binding | mdpi.com |

| V321M | Drug Binding Pocket | Impairs inhibitor binding | mdpi.com |

This table summarizes key point mutations within the SMO drug binding pocket that confer resistance to Hedgehog pathway inhibitors.

Beyond the drug-binding pocket, other mutations in the SMO gene can also lead to resistance. These mutations often result in a constitutively active form of the SMO protein. aacrjournals.orgnih.gov A constitutively active SMO mutant can signal downstream without the need for upstream activation by Hedgehog ligands, rendering it less sensitive to inhibitors that compete for the same binding site. stanford.eduresearchgate.netnih.gov

For example, the W539L mutation (also referred to as SmoA1 in murine studies) results in a form of Smoothened that is constitutively active and shows attenuated potency to cyclopamine inhibition. nih.gov These types of mutations, which may be located in structural pivot regions of the transmembrane helices, relieve the auto-inhibition of the SMO receptor. aacrjournals.orgnih.gov Unlike mutations in the ligand-binding pocket which are selected for during treatment, some constitutively activating mutations have been found in both untreated and inhibitor-resistant tumors, suggesting they may contribute to intrinsic as well as acquired resistance. aacrjournals.org

Activation of Downstream Effectors Independent of SMO

Resistance to cyclopamine can also arise from genetic alterations in components of the Hh pathway that are downstream of SMO. researchgate.net In these scenarios, the pathway is activated in a manner that bypasses the need for SMO signaling entirely. As a result, even effective inhibition of SMO by cyclopamine or its analogs fails to halt tumor growth.

The GLI family of transcription factors (GLI1, GLI2, and GLI3) are the ultimate effectors of the canonical Hh pathway. nih.govmdpi.com Their activation leads to the transcription of target genes that drive cell proliferation and survival. nih.gov A common SMO-independent resistance mechanism is the genomic amplification or upregulation of GLI genes, particularly GLI2. researchgate.netnih.gov Increased copy numbers of the GLI2 gene lead to an overproduction of the GLI2 protein, which can activate downstream targets even when SMO is blocked. aacrjournals.org

In some cases, tumor cells become resistant not through genetic amplification but by increasing the transcriptional activity of GLI proteins. nih.gov This can occur through various non-canonical mechanisms where other signaling pathways feed into and activate GLI factors. mdpi.com Cells that overexpress GLI1, for instance, have been shown to be insensitive to cyclopamine treatment. aacrjournals.org This highlights that once the signaling cascade is activated downstream of SMO, inhibitors targeting SMO become ineffective. mdpi.com

Suppressor of Fused (SUFU) is a key negative regulator of the Hh pathway. In the absence of Hh signaling, SUFU binds to GLI proteins, sequestering them in the cytoplasm and preventing their translocation to the nucleus. mdpi.commdpi.com Genetic aberrations that inactivate SUFU, such as loss-of-function mutations or deletions, disrupt this regulatory mechanism. mdpi.comresearchgate.net

The loss of SUFU function leads to the untethered release of GLI transcription factors, allowing them to freely enter the nucleus and activate target gene expression, irrespective of the activity state of SMO. nih.gov This results in constitutive pathway activation and resistance to SMO inhibitors like cyclopamine. aacrjournals.orgmdpi.com

Activation of Alternative/Compensatory Signaling Pathways

Tumor cells can develop resistance to targeted therapies by activating alternative signaling pathways that compensate for the inhibited pathway. nih.gov In the context of Hh pathway inhibition, other pro-tumorigenic signaling cascades can be upregulated to drive GLI activation in a non-canonical, SMO-independent manner. frontiersin.orgnih.gov This crosstalk between signaling pathways provides a robust escape mechanism from SMO-targeted drugs.

Several pathways have been implicated in conferring resistance to Hh inhibitors by activating GLI transcription factors. These include:

PI3K/AKT Signaling: The Phosphoinositide 3-kinase (PI3K)/AKT pathway can enhance the stability and nuclear localization of GLI proteins, promoting their activity. nih.govnih.gov

TGF-β Signaling: Transforming growth factor-beta (TGF-β) signaling can ectopically induce the expression of GLI2, leading to Hh pathway activation that bypasses SMO. nih.govfrontiersin.org

MAPK/ERK Signaling: The Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway has been shown to be modulated by cyclopamine in some cancer cells, and its activation can influence the expression of Hh target genes like cyclin D1, potentially contributing to cell proliferation despite Hh pathway inhibition. nih.gov

SRF/MKL1 Signaling: The Serum response factor (SRF) and its co-activator Megakaryoblastic leukemia 1 (MKL1) can bind near GLI target genes and directly interact with GLI1 to amplify its transcriptional output, contributing to resistance. nih.gov

These compensatory pathways highlight the complexity of tumor signaling networks and the ability of cancer cells to adapt to therapeutic pressures by rerouting signals to maintain proliferation and survival. nih.gov

Cross-talk with RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling cascade is a pivotal regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers and has been identified as a significant contributor to resistance against various targeted therapies, including Hh pathway inhibitors.

In the context of cyclopamine resistance, the RAS/RAF/MEK/ERK pathway can promote tumor cell survival and proliferation through SMO-independent activation of the GLI transcription factors, the ultimate effectors of the Hh pathway. Research has demonstrated that in certain cancer types, such as gastric and colon cancer, the RAS-RAF pathway can induce the transcriptional activity and increase the expression of GLI1 and GLI2. nih.gov This activation is not affected by SMO inhibition, rendering drugs like cyclopamine ineffective. For instance, Epidermal Growth Factor (EGF)-induced stimulation of GLI has been shown to be insensitive to SMO inhibition but can be blocked by MEK1 inhibitors, highlighting the direct role of the RAS/RAF/MEK/ERK pathway in maintaining GLI activity. nih.gov

This crosstalk effectively uncouples GLI activation from the canonical Hh pathway, providing a clear bypass mechanism for tumors to overcome the inhibitory effects of cyclopamine. The activation of the RAS/RAF/MEK/ERK pathway can be a result of mutations in key components of the pathway, such as KRAS, which are prevalent in a significant portion of human cancers. nih.gov

| Cancer Type | Key Finding | Implication for Cyclopamine Resistance | Reference |

|---|---|---|---|

| Gastric Cancer | KRAS positively modulates GLI1 transcriptional activity and expression of Hh target genes. | SMO-independent activation of GLI1 renders cells resistant to cyclopamine. | nih.gov |

| Colon Cancer | The RAS-RAF pathway induces GLI1 and GLI2 transcriptional activity in a non-canonical manner. | Bypasses the need for SMO activation, leading to cyclopamine ineffectiveness. | nih.gov |

Interaction with TGF-β Signaling

Transforming growth factor-β (TGF-β) signaling is another crucial pathway that can contribute to resistance to Hh pathway inhibitors. The crosstalk between the TGF-β and Hh pathways often occurs downstream of SMO, directly impacting the expression and activity of GLI transcription factors.

Studies have revealed that TGF-β can induce the expression of GLI2 through a SMAD3-dependent mechanism. nih.gov This induction subsequently leads to the activation of GLI1. nih.gov Significantly, this mode of GLI activation is independent of the canonical Hh pathway and, therefore, is not inhibited by SMO antagonists like cyclopamine. nih.govtandfonline.com In cyclopamine-resistant pancreatic carcinoma cells, for example, the expression of GLI and cellular proliferation are dependent on TGF-β signaling. nih.gov Treatment of these resistant cells with an antagonist of the TGF-β receptor (TβRI) has been shown to reduce GLI2 mRNA levels and inhibit cell proliferation. nih.govtandfonline.com

This evidence strongly suggests that in certain tumor contexts, TGF-β signaling can take over the role of activating the Hh pathway effectors, thereby providing a robust mechanism of resistance to cyclopamine. The interplay between these two pathways can create a vicious cycle where they amplify each other's pro-tumorigenic effects, further promoting tumor progression and therapeutic resistance. nih.gov

Unconventional Hedgehog Pathway Activation

Beyond the crosstalk with specific signaling pathways, acquired resistance to cyclopamine can also arise from more general unconventional or non-canonical activation of the Hedgehog pathway. These mechanisms bypass the need for the ligand-receptor interaction and the subsequent activation of SMO, directly targeting the downstream components of the pathway.

Non-canonical activation can involve a variety of molecular events, including post-translational modifications of GLI proteins and the influence of other signaling pathways beyond RAS/RAF/MEK/ERK and TGF-β. nih.gov For instance, the PI3K/AKT pathway has also been implicated in the non-canonical activation of GLI1. researchgate.net

Furthermore, the discovery of alternative splice variants of GLI1, such as tGLI1, has added another layer of complexity to Hh signaling and resistance. mdpi.com These isoforms may possess distinct regulatory properties and contribute to tumorigenesis in a manner that is not dependent on the canonical Hh pathway. The existence of these SMO-independent mechanisms for GLI activation underscores the limitations of therapies that solely target SMO and highlights the need for inhibitors that act on downstream components of the pathway, such as the GLI transcription factors themselves. nih.govfrontiersin.org

| Mechanism | Description | Consequence for Cyclopamine Therapy | Reference |

|---|---|---|---|

| Crosstalk with PI3K/AKT Pathway | Activation of the PI3K/AKT pathway can lead to SMO-independent activation of GLI1. | Renders cyclopamine ineffective as it targets SMO, which is bypassed. | researchgate.net |

| Alternative GLI1 Isoforms (e.g., tGLI1) | Expression of GLI1 splice variants that may be constitutively active or regulated by non-canonical signals. | Can drive Hh target gene expression independently of the canonical pathway. | mdpi.com |

| Post-translational Modifications of GLI | Phosphorylation and other modifications can alter the stability and activity of GLI proteins, independent of SMO. | Leads to sustained GLI activity despite SMO inhibition. | nih.gov |

Cellular Adaptive Mechanisms of Resistance

In addition to alterations in signaling pathways, cancer cells can develop resistance to cyclopamine through adaptive changes at the cellular level. These adaptations can fundamentally alter the cellular machinery required for Hh signal transduction or modify the metabolic state of the cell to better withstand therapeutic stress.

Loss of Primary Cilia

The primary cilium is a microtubule-based organelle that plays a crucial role in transducing the Hh signal in vertebrate cells. The key Hh pathway components, including PTCH1 and SMO, are localized to the primary cilium, and their dynamic trafficking into and out of this organelle is essential for signal propagation.

Paradoxically, the loss of primary cilia has been identified as a mechanism of resistance to SMO inhibitors. aacrjournals.orgresearchgate.net While the primary cilium is necessary for the canonical activation of the Hh pathway, its absence can lead to a "persister state" where tumor cells exhibit low but continuous, SMO-independent GLI2 activity. aacrjournals.org This is because in the absence of cilia, the proteolytic processing of full-length GLI2 into its repressor form is impaired. researchgate.net Consequently, a low level of full-length, active GLI2 is maintained, which is sufficient to support tumor cell survival and slow proliferation in the presence of SMO inhibitors. aacrjournals.org

This mechanism has been demonstrated through genome-wide transposon mutagenesis screens in medulloblastoma, which identified recurrent mutations in ciliogenesis genes, such as Ofd1, in cells resistant to SMO inhibitors. aacrjournals.org This finding highlights a surprising cellular adaptation where the loss of a key signaling organelle can confer a survival advantage in the face of targeted therapy.

Metabolic Reprogramming (e.g., reliance on OXPHOS)

Metabolic reprogramming is a hallmark of cancer, and there is growing evidence that a shift in cellular metabolism can contribute to drug resistance. One such adaptation is an increased reliance on mitochondrial oxidative phosphorylation (OXPHOS) for energy production. nih.govresearchgate.netnih.gov

While many cancer cells exhibit a preference for glycolysis even in the presence of oxygen (the Warburg effect), a subpopulation of resistant cells, including cancer stem cells, often demonstrates a heightened dependence on OXPHOS. nih.govresearchgate.net This metabolic phenotype is associated with resistance to various chemotherapies and targeted agents. nih.govnih.gov

In the context of Hh pathway inhibition, while direct studies on cyclopamine resistance are emerging, the principle of metabolic flexibility as a resistance mechanism is highly relevant. Cancer cells that can switch their metabolic state to rely more on OXPHOS may be better equipped to survive the metabolic stress induced by Hh pathway blockade. This increased mitochondrial respiration can provide the necessary energy and biosynthetic precursors for cell survival and proliferation, even when the primary oncogenic signaling pathway is inhibited. Therefore, targeting OXPHOS in combination with Hh pathway inhibitors could be a promising strategy to overcome this form of resistance. nih.govnih.gov

Combinatorial Preclinical Therapeutic Strategies Utilizing Cyclopamine Tartrate

Synergistic Interactions with Conventional Chemotherapeutic Agents

The integration of cyclopamine (B1684311) tartrate with standard chemotherapeutic drugs has been a focal point of preclinical cancer research, aiming to improve treatment outcomes.

Preclinical studies have demonstrated that cyclopamine can enhance the cytotoxic effects of paclitaxel (B517696) in cancer cells that express the Hedgehog pathway. nih.gov Research in breast cancer has shown that the combined use of cyclopamine and paclitaxel can effectively induce apoptosis in cancer cells, both in laboratory cell cultures and in animal models. nih.gov This suggests that inhibiting the Hedgehog signaling pathway with cyclopamine may be a promising strategy for addressing chemoresistance in cancer cells. nih.gov Further investigation in pancreatic carcinoma cells revealed that cyclopamine increased the cell-killing effects of paclitaxel. nih.gov This synergistic effect was not observed in cancer cells that did not express the Hedgehog pathway, indicating a targeted interaction. nih.gov

Table 1: Preclinical Findings of Cyclopamine Tartrate and Paclitaxel Combination

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Breast Cancer | Combined use induced apoptosis in vitro and in vivo. | nih.gov |

| Pancreatic Carcinoma | Cyclopamine increased the cytotoxic effects of paclitaxel in Hh-expressing cells. | nih.gov |

| MDA-MB-231 Cell Line | Cyclopamine contributed to overcoming chemical resistance to Paclitaxel. | researchgate.net |

Combination with Cisplatin (B142131) and Etoposide (B1684455)

The combination of cisplatin and etoposide is a standard chemotherapeutic regimen for various cancers, including small-cell lung cancer. nih.govnih.gov Preclinical investigations into the addition of a Hedgehog inhibitor to this combination have been explored. In a study on pancreatic cancer cells that express the Hedgehog pathway, cyclopamine did not significantly increase the cell-killing effects of cisplatin. nih.gov However, other research using a derivative of cyclopamine, IPI-926, showed efficacy in a primary small cell lung cancer model following treatment with an etoposide/cisplatin regimen. google.com This suggests a potential role for Hedgehog inhibition in the context of this chemotherapy combination, although the direct synergistic effects with this compound itself require more specific investigation.

Table 2: Preclinical and Clinical Context of Cisplatin and Etoposide Combinations

| Cancer Type | Therapeutic Regimen | Outcome | Reference |

|---|---|---|---|

| Limited Small-Cell Lung Cancer | Cyclophosphamide, Etoposide, Cisplatin (CEP) with radiotherapy | Overall response rate of 88%, with 57% complete responses. | nih.gov |

| Non-Small Cell Lung Cancer | Nanoparticles loaded with Etoposide and Cisplatin with radiotherapy | Synergistic improvement in chemoradiotherapy. | nih.gov |

| Small Cell Lung Cancer (primary model) | Etoposide/Cisplatin followed by IPI-926 (cyclopamine derivative) | IPI-926 showed efficacy post-chemotherapy. | google.com |

| Pancreatic Cancer | Cyclopamine with Cisplatin | No significant increase in cytotoxicity observed. | nih.gov |

Co-inhibition with Targeted Pathway Modulators

The complex signaling networks within cancer cells present opportunities for combination therapies that target multiple pathways simultaneously.

A promising area of preclinical research involves the dual inhibition of the Hedgehog and mTOR pathways. mdpi.com Studies have demonstrated a synergistic effect when combining cyclopamine with the mTOR inhibitor rapamycin (B549165). In primary mouse hepatocytes, the simultaneous treatment with cyclopamine and rapamycin resulted in strong inhibitory effects on downstream signaling of the mTOR pathway and on mitochondrial respiration. researchgate.net This effect was more pronounced than with either agent alone. researchgate.net Further in vitro studies confirmed this synergistic effect on the inhibition of mTOR signaling and oxidative respiration in hepatocytes. researchgate.netnih.govnih.gov This suggests a significant interaction between the Hedgehog and mTOR signaling pathways. researchgate.net

Table 3: Preclinical Synergistic Effects of Cyclopamine and Rapamycin

| Cell Type | Key Findings | Reference |

|---|---|---|

| Mouse Hepatocytes | Simultaneous treatment strongly inhibited p70S6 downstream signaling and mitochondrial respiration. | researchgate.net |

| Primary Mouse Hepatocytes | Synergistic inhibition of mTOR signaling and oxidative respiration. | researchgate.netnih.govnih.gov |

Mitochondrial Function Modulators

This compound has been shown to interfere with mitochondrial function and suppress aerobic respiration in lung cancer cells, a function that may be independent of its role as a Hedgehog signaling inhibitor. researchgate.netnih.gov It has been found to decrease oxygen consumption, induce the generation of reactive oxygen species, and cause mitochondrial fragmentation. researchgate.net Specifically, this compound can reduce the activity of aminolevulinate synthase 1 (ALAS1), a key enzyme in heme biosynthesis, which in turn inhibits tumor growth by decreasing oxygen consumption and ATP generation. mdpi.com This direct impact on mitochondria suggests that combining this compound with other agents that modulate mitochondrial function could be a potent anti-cancer strategy. mdpi.comjci.org

Table 4: Effects of this compound on Mitochondrial Function in NSCLC Cells

| Parameter | Effect of this compound | Reference |

|---|---|---|

| Oxygen Consumption | Substantial decrease | researchgate.net |

| Reactive Oxygen Species (ROS) | Increased generation | researchgate.net |

| Mitochondrial Membrane | Hyperpolarization | researchgate.net |

| Mitochondrial Structure | Increased fragmentation | researchgate.net |

| Heme Synthesis | Reduction | nih.gov |

| Oxidative Phosphorylation (OXPHOS) | Suppression | nih.gov |

EGFR Inhibitors